molecular formula C19H16FN3O3S B2566272 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 681266-15-9

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2566272
CAS No.: 681266-15-9
M. Wt: 385.41
InChI Key: IDSXACBSNSUEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound featuring a thieno[3,4-c]pyrazole core, a privileged structure in medicinal chemistry. Compounds within this structural class are frequently investigated for their potential to modulate key biological targets, particularly enzymes. For instance, closely related 4,5-dihydro-pyrazolo[3,4-c]pyridinone analogs have been identified and patented as active inhibitors of the serine protease Factor Xa, a critical target in the coagulation cascade for the development of novel anticoagulant therapies . The integration of the 5,5-dioxido-dihydrothieno moiety into the pyrazol scaffold is a key structural feature that can influence the molecule's electronic properties, polarity, and overall binding affinity. The specific substitution pattern with phenyl and fluorophenylacetamide groups is designed to explore interactions with hydrophobic regions and aryl-binding sites within enzyme pockets. Researchers are encouraged to evaluate this compound in their specific biochemical or pharmacological assays to empirically determine its precise mechanism of action and potency, as its research value is derived from its structural relationship to biologically active chemotypes.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-14-8-6-13(7-9-14)10-18(24)21-19-16-11-27(25,26)12-17(16)22-23(19)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSXACBSNSUEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivatives family. This compound is characterized by a unique thieno[3,4-c]pyrazole core structure, which contributes to its potential biological activities. The presence of various functional groups enhances its stability and reactivity, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C19H17N3O3S, with a molecular weight of approximately 357.42 g/mol. Its structure includes a fused thiophene and pyrazole ring system, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC19H17N3O3S
Molecular Weight357.42 g/mol
StructureThieno[3,4-c]pyrazole core with phenyl and fluorophenyl substituents

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Ongoing research aims to elucidate the precise pathways through which this compound exerts its effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antioxidant Activity : Studies have shown that thieno[3,4-c]pyrazole derivatives can act as antioxidants. For instance, compounds in this class have been evaluated for their ability to mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Similar compounds have demonstrated inhibitory effects against various bacterial strains. For example, derivatives of thieno[2,3-c]pyrazole have shown activity against Staphylococcus aureus and other gram-positive bacteria .
  • Anticancer Potential : There is emerging evidence suggesting that thieno[3,4-c]pyrazoles may possess anticancer properties. A study indicated that certain derivatives could inhibit cancer cell proliferation in vitro .

Case Studies

A notable study evaluated the effects of thieno[2,3-c]pyrazole compounds on erythrocytes exposed to toxic substances like 4-nonylphenol. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes compared to control groups . This suggests potential applications in mitigating toxicity in aquatic organisms.

Scientific Research Applications

Anti-inflammatory Properties

Compounds containing thieno[3,4-c]pyrazole frameworks have been investigated for their anti-inflammatory effects. In silico studies suggest that derivatives may inhibit enzymes like 5-lipoxygenase, which plays a crucial role in inflammatory processes . This presents an avenue for further exploration regarding the anti-inflammatory potential of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the thieno[3,4-c]pyrazole core : This step generally requires specific reagents and conditions to ensure the proper formation of the fused ring structure.
  • Functionalization : The introduction of various substituents like the 4-fluorophenyl group can be achieved through electrophilic aromatic substitution or other suitable methods.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Screening

A study investigating related thieno[3,4-c]pyrazole derivatives demonstrated significant anticancer activity against several cell lines with percent growth inhibitions ranging from 51% to 86% . These findings underscore the potential for this compound to be developed as an anticancer agent.

Case Study 2: In Silico Analysis

In silico docking studies have been performed on similar compounds to evaluate their binding affinity for targets involved in inflammation. These studies suggest that modifications to the thieno[3,4-c]pyrazole structure could enhance biological activity . Such insights could guide future modifications of this compound for improved therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, three analogous compounds are analyzed:

Structural Features and Substituent Analysis
Compound Name Core Structure Position 2 Substituent Position 3 Substituent Sulfone Group Molecular Weight (g/mol)
Target Compound Thieno[3,4-c]pyrazole Phenyl 4-Fluorophenyl acetamide 5,5-dioxido ~371.39 (calculated)
2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide Thieno[3,4-c]pyrazole 4-Fluorophenyl 4-Fluorophenyl acetamide 5,5-dioxido ~389.37 (calculated)
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide Thieno[3,4-c]pyrazole 4-Fluorophenyl Oxalamide + 4-Fluorobenzyl 5,5-dioxido ~474.47 (calculated)

Key Observations :

  • Target vs. Compound: The target compound has a phenyl group at position 2, whereas ’s analog features a 4-fluorophenyl group.
  • Target vs. Compound : The oxalamide linker in introduces two amide groups , doubling hydrogen-bonding capacity compared to the target’s single acetamide. This could enhance solubility or crystallinity .
Hydrogen-Bonding and Crystallographic Behavior
  • Target Compound: The acetamide group at position 3 provides one hydrogen-bond donor (N–H) and two acceptors (C=O and sulfone). This may favor chain-like hydrogen-bonding networks in the solid state .
  • Compound: The oxalamide linker offers two N–H donors and three acceptors (two C=O, one sulfone), enabling more complex supramolecular architectures, such as sheets or ribbons .
Physicochemical and Pharmacokinetic Predictions
  • Lipophilicity : The target compound’s phenyl group at position 2 increases hydrophobicity compared to the 4-fluorophenyl analog in . This could improve membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : The sulfone group in all compounds likely slows oxidative metabolism, though the fluorobenzyl group in ’s compound may introduce additional metabolic liabilities (e.g., CYP450-mediated defluorination).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.